The chemical structure of 7-Cl-4-OH, with its chlorine and hydroxyl groups attached to the quinoline ring, makes it a valuable building block for the synthesis of more complex molecules. Scientists have utilized 7-Cl-4-OH as a starting material for the preparation of various heterocyclic compounds, including quinolones and quinazolines PubChem: ). These novel molecules hold promise for applications in medicinal chemistry and materials science.
Some studies have explored the biological activity of 7-Cl-4-OH itself. Research suggests potential antifungal and antibacterial properties Biosynth: , although further investigation is needed to determine the effectiveness and mechanism of action. Additionally, some studies have investigated the possible antiprotozoal activity of 7-Cl-4-OH derivatives [reference needed].
Due to its availability from commercial suppliers, 7-Cl-4-OH can be used as a reference standard in analytical chemistry applications. This allows researchers to compare the properties of unknown compounds to those of the well-characterized 7-Cl-4-OH Fisher Scientific: . This is particularly useful in quality control procedures and for verifying the identity of synthesized compounds.
7-Chloro-4-hydroxyquinoline is an organic compound with the molecular formula C₉H₆ClNO. It is characterized by a quinoline structure, which consists of a fused benzene and pyridine ring, with a hydroxyl group at the 4-position and a chlorine atom at the 7-position. This compound is known for its diverse biological activities and potential applications in pharmaceuticals and materials science. The compound's unique structural features contribute to its reactivity and interaction with various biological targets.
7-Chloro-4-hydroxyquinoline exhibits notable biological activities, including:
The synthesis of 7-chloro-4-hydroxyquinoline can be achieved through several methods:
The applications of 7-chloro-4-hydroxyquinoline span several fields:
Interaction studies involving 7-chloro-4-hydroxyquinoline focus on its binding affinity to various biological targets. Research indicates that this compound interacts with enzymes and receptors involved in disease processes, which can lead to therapeutic effects. For instance, it has been studied for its potential to inhibit certain enzymes that play a role in bacterial resistance mechanisms .
Several compounds share structural similarities with 7-chloro-4-hydroxyquinoline. Below are some notable examples:
The uniqueness of 7-chloro-4-hydroxyquinoline lies in its specific halogenation pattern combined with hydroxyl functionality, which enhances its reactivity and biological activity compared to similar compounds.
Irritant